VIC azide, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

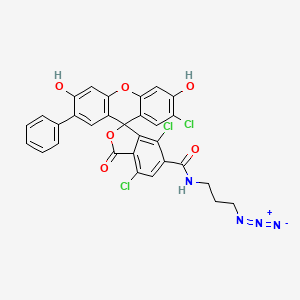

VIC azide, 6-isomer: is an asymmetric xanthene dye with a terminal azide group. It has spectral properties similar to HEX and JOE, making it a valuable tool in various scientific applications. This compound is primarily used for labeling oligonucleotides in real-time PCR (Polymerase Chain Reaction) and can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VIC azide, 6-isomer involves the use of Click Chemistry, a method known for its efficiency and precision. This derivative is an azide, a pure 6-isomer, used for conjugating VIC to other molecules by copper-catalyzed and copper-free click reactions . The compound is synthesized by reacting VIC with azide groups under specific conditions to ensure the formation of the 6-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product. The compound is typically stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: VIC azide, 6-isomer undergoes various chemical reactions, including:

Substitution Reactions: The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to form stable triazole linkages.

Conjugation Reactions: It can be conjugated to other molecules using copper-catalyzed and copper-free click reactions.

Common Reagents and Conditions:

Reagents: Alkyne, BCN, DBCO

Conditions: Copper-catalyzed and copper-free click reactions

Major Products: The major products formed from these reactions are stable triazole linkages, which are used for labeling oligonucleotides in real-time PCR .

Scientific Research Applications

Chemistry: VIC azide, 6-isomer is widely used in chemistry for labeling oligonucleotides. Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for various chemical applications .

Biology: In biology, this compound is used for labeling DNA and RNA, facilitating the study of genetic material and molecular interactions .

Medicine: In the medical field, this compound is used in diagnostic assays, particularly in real-time PCR, to detect and quantify specific DNA sequences .

Industry: Industrially, this compound is used in the production of fluorescent probes and dyes, which are essential for various analytical and diagnostic applications .

Mechanism of Action

The mechanism of action of VIC azide, 6-isomer involves its ability to form stable triazole linkages via Click Chemistry. The azide group reacts with alkyne, BCN, and DBCO to form these linkages, which are then used to label oligonucleotides. This labeling is crucial for the detection and quantification of specific DNA sequences in real-time PCR .

Comparison with Similar Compounds

HEX: Another asymmetric xanthene dye with similar spectral properties.

JOE: A xanthene dye with spectral properties akin to VIC azide, 6-isomer.

Uniqueness: this compound is unique due to its terminal azide group, which allows it to undergo Click Chemistry reactions efficiently. This property makes it particularly valuable for labeling oligonucleotides in real-time PCR, a feature that sets it apart from other similar compounds .

Biological Activity

VIC azide, 6-isomer is a derivative of the VIC compound, which has garnered attention for its potential applications in biological research, particularly in the field of bioorthogonal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

This compound is characterized by its azide functional group, which allows for bioorthogonal reactions with various biomolecules. The synthesis of this compound typically involves the modification of existing VIC derivatives to introduce the azide group. The ability to conjugate VIC azide to other molecules enhances its utility in labeling and tracking biological processes.

The biological activity of this compound primarily stems from its role in chemoselective reactions. The azide group can undergo click chemistry reactions, particularly with alkynes, facilitating the formation of stable linkages between biomolecules. This property is crucial for applications such as:

- Labeling Oligonucleotides : VIC azide can be used to label oligonucleotides at their 5' ends, allowing for enhanced detection in various assays .

- Target Identification : As part of a chemoproteomic strategy, VIC azide can be utilized to identify novel cellular targets by conjugating with proteins or other biomolecules .

In Vitro Studies

Recent studies have evaluated the efficacy of VIC azide derivatives in various biological contexts. For instance:

- Protein Interaction Studies : VIC azide has been used to probe interactions between proteins and small molecules. By tagging proteins with VIC azide, researchers can track binding events and elucidate interaction networks within cells.

- Target Identification : Using azide-tagged probes derived from VIC azide, researchers identified DNA polymerase epsilon subunit 3 (POLE3) as a novel target for small molecules aimed at enhancing chemosensitivity in cancer treatments .

Case Studies

Several case studies highlight the biological activity of VIC azide:

- Chemosensitization in Cancer Therapy : In a study focusing on cancer cell lines treated with DNA-damaging agents like etoposide, compounds targeting POLE3 demonstrated increased sensitivity when combined with VIC azide derivatives. This suggests that targeting specific proteins can enhance therapeutic efficacy .

- Bioorthogonal Labeling Techniques : The application of VIC azide in bioorthogonal labeling has shown promise in visualizing cellular processes in real-time. For example, researchers have successfully used VIC azide to label specific proteins within live cells without disrupting cellular functions .

Data Table: Biological Activity Summary

Properties

Molecular Formula |

C30H19Cl3N4O6 |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40) |

InChI Key |

GKTRZDKGERKRQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.